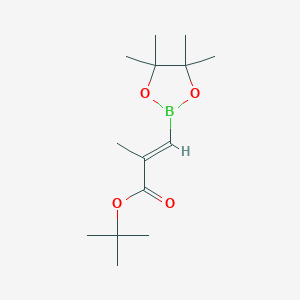

tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

Quinoxaline Derivatives Synthesis : A study by Attanasi et al. (2001) demonstrated the use of tert-butoxy carbonyl diazenyl but-2-enoates for the synthesis of 3-methylquinoxaline-2-carboxylates via reaction with aromatic 1,2-diamines. This method offers a convenient approach for liquid- and solid-phase synthesis of quinoxalines, highlighting the versatility of tert-butoxy carbonyl compounds in synthesizing heterocyclic compounds (Attanasi, Crescentini, Filippone, Mantellini, & Santeusanio, 2001).

Fluorofuran Derivatives Synthesis : Research by Pomeisl et al. (2007) explored the synthesis of 3-fluorofuran-2(5H)-ones from (E)- and (Z)-2-fluoroalk-2-enoates. This process involves Z/E photoisomerisation followed by acid-catalysed cyclisation, showcasing the compound's role in generating fluorinated building blocks, which are valuable in medicinal chemistry (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Boric Acid Ester Intermediates : A study by Huang et al. (2021) focused on synthesizing boric acid ester intermediates with benzene rings, including derivatives similar to the queried compound. These intermediates were analyzed via FTIR, NMR, and mass spectrometry, and their structures were confirmed through crystallographic analyses. This research underscores the importance of such compounds in the synthesis of materials with potential applications in electronics and pharmacology (Huang et al., 2021).

Applications Beyond Synthesis

Materials Science and Catalysis : Another area of application involves the development of novel catalysts and materials. For example, tert-butylmethylphosphino groups have been used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, illustrating the compound's utility in enhancing catalytic activity and enantioselectivity in synthetic chemistry (Imamoto et al., 2012).

Advanced Materials Development : The structural and physicochemical properties of boric acid ester compounds, similar to the one , are explored for their potential in creating advanced materials. Studies involving crystal structure and DFT analysis help in understanding the molecular geometry, electrostatic potential, and reactivity, which are crucial for designing materials with specific functions (Huang et al., 2021).

Propiedades

IUPAC Name |

tert-butyl (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO4/c1-10(11(16)17-12(2,3)4)9-15-18-13(5,6)14(7,8)19-15/h9H,1-8H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCOIFVZERGLKA-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Piperidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2750822.png)

![1,3-Dimethyl-7-propyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2750825.png)

![3-[N-(4-methoxyphenyl)3,4-dimethylbenzenesulfonamido]propanoic acid](/img/structure/B2750830.png)

![[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate](/img/structure/B2750834.png)

![3-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2750838.png)